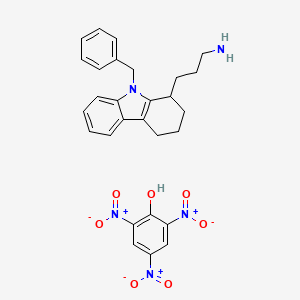
3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of tetrahydrocarbazole and trinitrophenol. Tetrahydrocarbazole derivatives are known for their presence in natural products and biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine involves multiple steps. The tetrahydrocarbazole moiety can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with cyclohexanone . The benzylation of tetrahydrocarbazole can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide . The final step involves the reaction of the benzylated tetrahydrocarbazole with 3-chloropropan-1-amine to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The nitro groups in trinitrophenol can be reduced to form amino derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Amino derivatives of trinitrophenol.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Chemistry: As a synthetic intermediate for the preparation of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine is not well-documented. it is likely to interact with biological targets through its amine and aromatic moieties. The tetrahydrocarbazole structure may interact with receptors or enzymes, while the trinitrophenol component could participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of the target compound.
Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes.
Carbazole: An oxidized derivative of tetrahydrocarbazole with applications in organic electronics.
Uniqueness
This compound’s structural complexity and multifunctionality make it a valuable target for research and development in various scientific fields .
Propriétés
IUPAC Name |
3-(9-benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2.C6H3N3O7/c23-15-7-11-18-10-6-13-20-19-12-4-5-14-21(19)24(22(18)20)16-17-8-2-1-3-9-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,8-9,12,14,18H,6-7,10-11,13,15-16,23H2;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDXEQHHRAQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)CCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-4-[(2-ethoxyphenyl)methyl]piperazin-2-one](/img/structure/B5972165.png)
![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)
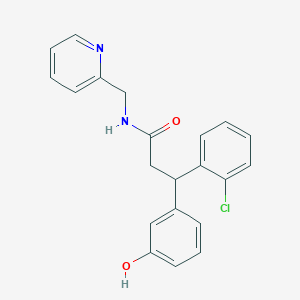
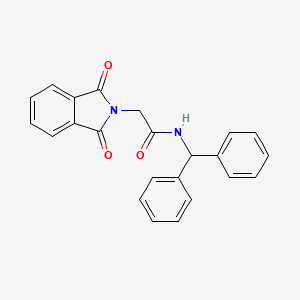
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B5972196.png)
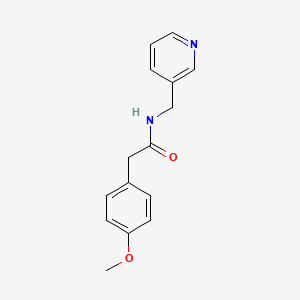
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)
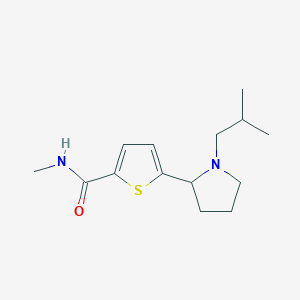
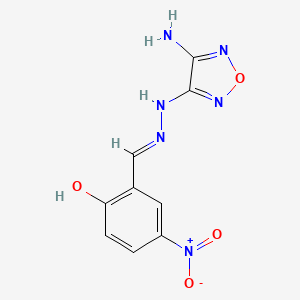
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
![11-[(E)-2-methyl-3-phenylprop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
